Pigment Red 177

説明

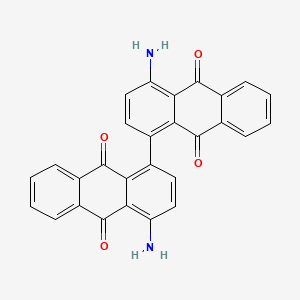

Structure

3D Structure

特性

IUPAC Name |

1-amino-4-(4-amino-9,10-dioxoanthracen-1-yl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H16N2O4/c29-19-11-9-13(21-23(19)27(33)17-7-3-1-5-15(17)25(21)31)14-10-12-20(30)24-22(14)26(32)16-6-2-4-8-18(16)28(24)34/h1-12H,29-30H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMQFBWXSICVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)N)C4=C5C(=C(C=C4)N)C(=O)C6=CC=CC=C6C5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052079 | |

| Record name | Pigment Red 177 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4051-63-2 | |

| Record name | Pigment Red 177 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4051-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pigment Red 177 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004051632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Bianthracene]-9,9',10,10'-tetrone, 4,4'-diamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pigment Red 177 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-diamino[1,1'-bianthracene]-9,9',10,10'-tetraone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT RED 177 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66S4IFF43R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Crystallographic Analysis of C.I. Pigment Red 177

Introduction

C.I. Pigment Red 177, a high-performance anthraquinone (B42736) pigment, is valued for its vibrant color and excellent fastness properties in various applications, including automotive coatings and plastics.[2][3] The solid-state arrangement of the pigment molecules, dictated by its crystal structure, profoundly influences its physicochemical properties such as color, lightfastness, thermal stability, and dispersibility. A thorough understanding of its crystallographic characteristics is therefore crucial for optimizing its performance and for the development of new materials.

This technical guide presents a summary of the anticipated crystallographic data for this compound and provides detailed experimental protocols for its determination via X-ray diffraction techniques.

Crystallographic Data

The determination of the crystal structure of an organic pigment like this compound provides fundamental information about the arrangement of molecules in the solid state. The following table summarizes the key crystallographic parameters that would be obtained from such an analysis.

| Crystallographic Parameter | Value |

| Chemical Formula | C₂₈H₁₆N₂O₄ |

| Molecular Weight | 444.44 g/mol |

| Crystal System | Data not found in public domain |

| Space Group | Data not found in public domain |

| Unit Cell Dimensions | |

| a | Data not found in public domain |

| b | Data not found in public domain |

| c | Data not found in public domain |

| α | Data not found in public domain |

| β | Data not found in public domain |

| γ | Data not found in public domain |

| Unit Cell Volume (V) | Data not found in public domain |

| Molecules per Unit Cell (Z) | Data not found in public domain |

| Calculated Density (ρ) | Data not found in public domain |

Experimental Protocols

Due to the low solubility of organic pigments, obtaining single crystals suitable for X-ray diffraction can be challenging.[4][5] Therefore, both single-crystal and powder X-ray diffraction methods are pertinent.

Crystal Growth (for Single-Crystal X-ray Diffraction)

-

Solvent Evaporation: A solution of this compound in a high-boiling point, low-volatility solvent (e.g., N-Methyl-2-pyrrolidone, quinoline) is prepared at an elevated temperature. The solution is then allowed to cool slowly over several days or weeks, allowing for the slow evaporation of the solvent and the formation of small single crystals.

-

Vapor Diffusion: A concentrated solution of the pigment is placed in a small, open container within a larger, sealed vessel containing a more volatile solvent in which the pigment is less soluble. The slow diffusion of the precipitant vapor into the pigment solution can induce crystallization.

-

Sublimation: Under high vacuum and elevated temperatures, this compound may be purified and potentially grown as thin crystalline needles or plates.

Single-Crystal X-ray Diffraction (SC-XRD)

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryo-loop or a glass fiber with a minimal amount of adhesive.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are recorded on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Powder X-ray Diffraction (PXRD)

-

Sample Preparation: A fine powder of this compound is gently ground to ensure a random orientation of crystallites. The powder is then packed into a sample holder.

-

Data Collection: The sample is analyzed using a powder X-ray diffractometer. A monochromatic X-ray beam is scanned over a range of 2θ angles, and the intensity of the diffracted X-rays is recorded at each angle.

-

Data Analysis: The resulting diffraction pattern is used to identify the crystalline phase(s) present. For structure determination from powder data, advanced techniques such as Rietveld refinement can be employed, often aided by molecular modeling to generate a starting structural model.

Workflow for Crystallographic Analysis

The following diagram illustrates the typical workflow for the crystallographic analysis of an organic pigment.

References

- 1. This compound | C28H16N2O4 | CID 77669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - CAS No.4051-63-2 - Anthraquinoid Red - HANGZHOU HAN-COLOR CHEMICAL CO., LTD. / HPP [hc-pigment.com]

- 4. researchgate.net [researchgate.net]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

Spectroscopic Analysis of Pigment Red 177: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pigment Red 177 (CAS No. 4051-63-2), chemically identified as 4,4'-Diamino-[1,1'-bianthracene]-9,9',10,10'-tetraone, is a synthetic organic pigment with exceptional color fastness, thermal stability, and lightfastness.[1][2] These properties have led to its widespread use in demanding applications such as automotive coatings, high-quality industrial paints, and plastics.[1][3] From a pharmaceutical and drug development perspective, the robust and stable molecular structure of anthraquinone (B42736) derivatives like this compound makes them interesting scaffolds for investigation. A thorough understanding of their spectroscopic signature is crucial for quality control, stability testing, and the identification of potential interactions in complex matrices.

This guide serves as a comprehensive resource for the spectroscopic analysis of this compound, providing both theoretical background and practical methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for sample preparation and for the interpretation of spectroscopic results.

| Property | Value | Reference(s) |

| IUPAC Name | 1-amino-4-(4-amino-9,10-dioxoanthracen-1-yl)anthracene-9,10-dione | [4] |

| CAS Number | 4051-63-2 | [5] |

| C.I. Number | 65300 | [6] |

| Molecular Formula | C₂₈H₁₆N₂O₄ | [5] |

| Molecular Weight | 444.44 g/mol | [5] |

| Melting Point | 356-358 °C | [7] |

| Appearance | Red powder | [7] |

| Solubility | Insoluble in water and most common organic solvents. |

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of an organic pigment like this compound.

Caption: General workflow for spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its anthraquinone core, amino groups, and aromatic structures.

Expected FTIR Spectral Data

While a fully assigned spectrum for this compound is not widely published, the expected absorption bands, based on its structure and data from analogous compounds, are summarized in Table 2. An FTIR spectrum is available in the IRUG spectral database (access required).[8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Medium | N-H stretching vibrations of the primary amino groups |

| ~1670 - 1630 | Strong | C=O stretching vibrations of the quinone carbonyl groups |

| ~1600 - 1580 | Strong | C=C stretching vibrations of the aromatic rings |

| ~1500 - 1400 | Medium | Aromatic C=C stretching and C-H in-plane bending |

| ~1300 - 1200 | Medium | C-N stretching vibrations |

| Below 900 | Medium-Weak | C-H out-of-plane bending vibrations of the aromatic rings |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.

-

Instrument: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal).

-

Sample Preparation: A small amount of the dry this compound powder is placed directly onto the ATR crystal.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of absorbance or transmittance. Baseline correction may be applied if necessary.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. It is particularly sensitive to non-polar bonds and can provide information about the molecular backbone and crystal lattice structure.

Expected Raman Spectral Data

| Raman Shift (cm⁻¹) | Intensity | Tentative Assignment |

| ~1600 - 1550 | Strong | Aromatic C=C stretching |

| ~1400 - 1300 | Strong | C-C stretching of the polycyclic aromatic system |

| ~1250 - 1150 | Medium | In-plane C-H bending |

| Below 1000 | Medium to Weak | Ring deformation modes |

Experimental Protocol: Dispersive Raman Spectroscopy

-

Instrument: A dispersive Raman spectrometer equipped with a microscope.

-

Excitation Laser: A 785 nm or 532 nm laser is commonly used for the analysis of organic pigments to balance signal intensity and minimize fluorescence.

-

Sample Preparation: A small amount of the pigment powder is placed on a microscope slide.

-

Data Acquisition:

-

Objective: 10x or 20x objective.

-

Laser Power: The laser power should be minimized (e.g., 1-10 mW) to avoid thermal degradation of the sample.

-

Integration Time and Accumulations: Typically 10-30 seconds integration time with 2-5 accumulations.

-

Spectral Range: 200 - 1800 cm⁻¹

-

-

Data Processing: The raw spectrum is corrected for background fluorescence using a polynomial fitting algorithm.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is responsible for its color. For this compound, the extended π-conjugated system of the bianthracene core gives rise to strong absorptions in the visible region.

Expected UV-Vis Spectral Data

The UV-Vis spectrum of this compound in a suitable solvent is expected to show characteristic absorption maxima (λmax). Based on studies of similar anthraquinone derivatives, the expected absorption bands are listed in Table 3.[9]

| Wavelength (λmax) (nm) | Region | Electronic Transition |

| ~250 - 280 | UV | π → π* transitions of the aromatic system |

| ~320 - 350 | UV-A | n → π* transitions of the carbonyl groups |

| ~450 - 550 | Visible | Intramolecular charge transfer (ICT) transitions involving the amino groups and the anthraquinone core |

Experimental Protocol: Solution UV-Vis Spectroscopy

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Due to its low solubility, a suitable solvent must be chosen. Dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP) may be considered.

-

A dilute solution of this compound is prepared to ensure that the absorbance is within the linear range of the instrument (typically < 1.5 AU).

-

-

Data Acquisition:

-

Spectral Range: 200 - 800 nm.

-

Blank: A cuvette containing the pure solvent is used as a blank.

-

-

Data Processing: The absorbance spectrum is recorded, and the wavelengths of maximum absorbance (λmax) are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. However, the low solubility of this compound in common deuterated solvents presents a significant challenge for obtaining high-resolution NMR spectra. The following information is inferred from studies on soluble diaminoanthraquinone derivatives.[10][11]

Expected ¹H and ¹³C NMR Spectral Data

-

¹H NMR:

-

Aromatic Protons: Signals corresponding to the protons on the aromatic rings are expected in the range of δ 7.0 - 8.5 ppm.

-

Amine Protons: The protons of the amino groups would likely appear as a broad signal, the chemical shift of which would be highly dependent on the solvent and concentration.

-

-

¹³C NMR:

-

Carbonyl Carbons: The signals for the quinone carbonyl carbons are expected to be in the downfield region, typically around δ 180 - 185 ppm.

-

Aromatic Carbons: A complex set of signals for the aromatic carbons would be observed between δ 110 - 150 ppm. The carbons attached to the amino groups would be shifted to higher field compared to unsubstituted carbons.

-

Experimental Considerations

To obtain NMR data for this compound, the following should be considered:

-

Solvent Selection: High-boiling, polar aprotic solvents such as DMSO-d₆ or deuterated trifluoroacetic acid may be required to achieve sufficient concentration.

-

High-Temperature NMR: Performing the experiment at elevated temperatures could increase solubility.

-

Solid-State NMR (ssNMR): If solution-state NMR is not feasible, ssNMR would be the technique of choice to analyze the structure of this compound in its solid form.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the interaction of photons with this compound leading to the observed spectroscopic signals.

Caption: Photon interactions with this compound.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic analysis of this compound. While a complete set of publicly available, fully assigned spectra remains elusive, this document consolidates the known properties and provides detailed, practical methodologies for its characterization using FTIR, Raman, and UV-Vis spectroscopy. The inferred NMR data, based on analogous compounds, offers a starting point for further investigation. The presented workflows and experimental protocols are intended to be a valuable resource for researchers and scientists engaged in the analysis of this and other high-performance organic pigments, aiding in quality control, material identification, and further research into the applications of anthraquinone-based molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. s-a-s.org [s-a-s.org]

- 3. This compound - CAS No.4051-63-2 - Anthraquinoid Red - HANGZHOU HAN-COLOR CHEMICAL CO., LTD. / HPP [hc-pigment.com]

- 4. Infrared and Raman spectra, conformational stability, vibrational assignment and ab initio calculations of methylvinyl silyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. umsl.edu [umsl.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Spectral Database Index | IRUG [irug.org]

- 9. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06851A [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of Pigment Red 177 Derivatives for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Pigment Red 177 and its derivatives, with a focus on methodologies relevant to research and development. It includes detailed experimental protocols, quantitative data for key reactions, and visualizations of synthetic pathways and relevant biological signaling cascades.

Introduction to this compound and its Derivatives

This compound (C.I. 65300) is a high-performance anthraquinone (B42736) pigment known for its vibrant red color and excellent stability[1]. Its core structure is 4,4'-diamino-1,1'-bianthraquinone. The derivatization of this core structure is of significant interest to researchers due to the diverse biological activities exhibited by anthraquinone compounds, including anticancer, anti-inflammatory, and antimicrobial properties[2][3]. These activities often stem from the ability of anthraquinone derivatives to interact with various cellular signaling pathways[4][5][6][7].

This guide will cover the synthesis of the parent this compound and, more importantly, explore synthetic routes to its derivatives, which are of interest for pharmacological research.

Synthesis of the Core Structure: this compound

The industrial synthesis of this compound typically involves the desulfonation of 4,4'-diamino-1,1'-dianthraquinone-3,3'-disulfonic acid (DAS)[8][9]. A more recent, environmentally friendly approach utilizes ionic liquids to avoid the generation of large amounts of acidic waste.

Experimental Protocol: Synthesis of this compound in an Ionic Liquid[4][5]

This protocol describes a greener synthesis of this compound with high yields.

Materials:

-

4,4'-diamino-1,1'-dianthraquinone-3,3'-disulfonic acid (DAS)

-

1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) (BSMTF ionic liquid)

-

Four-neck flask equipped with a mechanical stirrer and oil bath

Procedure:

-

Combine DAS and BSMTF ionic liquid in a four-neck flask. The weight ratio of BSMTF to DAS can be varied (e.g., 4:1, 6:1, 8:1).

-

Heat the mixture in an oil bath with stirring to a temperature between 135-150°C.

-

Maintain the reaction at this temperature for a period of 6-11 hours.

-

Cool the reaction mixture to below 50°C.

-

Add methanol to the mixture to precipitate the this compound. The weight ratio of methanol to DAS is typically high (e.g., 35:1, 40:1, 45:1).

-

Stir the suspension to ensure complete precipitation.

-

Filter the precipitate by suction filtration.

-

Wash the filter cake with methanol and then dry it in an oven at 80°C for 12 hours to obtain pure this compound.

Quantitative Data:

| BSMTF:DAS Ratio (w/w) | Methanol:DAS Ratio (w/w) | Temperature (°C) | Time (h) | Yield (%) |

| 4:1 | 35:1 | 150 | 9 | 96.8[4] |

| 6:1 | 40:1 | 140 | 11 | 97.9[4] |

| 8:1 | 45:1 | 135 | 6 | 96.2[4] |

Synthesis of this compound Derivatives

The derivatization of the this compound core, specifically at the amino groups, allows for the introduction of various functionalities, leading to compounds with novel properties for research applications. Key synthetic strategies include N-acylation, N-alkylation, and cross-coupling reactions of halogenated precursors.

Synthesis of N-Substituted Derivatives via Ullmann Condensation

A versatile method for synthesizing asymmetrically substituted bianthraquinones involves the Ullmann condensation of a halogenated aminoanthraquinone with another amine. This approach allows for the introduction of a wide variety of substituents. The synthesis starts from 1-amino-4-bromoanthraquinone-2-sulfonic acid (bromaminic acid).

This protocol outlines the synthesis of precursors that can be dimerized or further functionalized to create this compound derivatives.

Materials:

-

Bromaminic acid

-

Appropriate primary or secondary amine (e.g., 2-aminoethanol, butylamine)

-

Sodium hydrogen carbonate

-

Copper(II) sulfate (B86663)

-

Iron(II) sulfate

-

Water

-

Hydrochloric acid

-

Sodium chloride solution (20%)

Procedure:

-

Dissolve bromaminic acid in hot water (70-80°C).

-

Add the desired amine and sodium hydrogen carbonate to the solution.

-

Add catalytic amounts of copper(II) sulfate and iron(II) sulfate.

-

Heat the mixture to 90°C and stir for 4 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and acidify with concentrated HCl.

-

Filter the precipitate and wash with a 20% sodium chloride solution.

-

The crude product can be further purified by recrystallization.

Quantitative Data for Selected Derivatives:

| Amine | Product | Yield (%) | m.p. (°C) |

| 2-Aminoethanol | 1-Amino-4-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | 96 | 287-289[10] |

| Butylamine | 1-Amino-4-(butylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | 100 | 290-292[10] |

Note: The synthesis of the final dimeric this compound derivatives from these monosubstituted precursors would typically involve a subsequent Ullmann coupling reaction of the brominated anthraquinone with an aminated anthraquinone.

Logical Workflow for Derivative Synthesis

The general workflow for synthesizing a library of this compound derivatives for research can be visualized as a multi-step process.

Research Applications and Biological Signaling Pathways

Anthraquinone derivatives have been identified as potent modulators of various cellular signaling pathways, making them attractive candidates for drug discovery, particularly in oncology.

Inhibition of the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase pathway plays a crucial role in cell proliferation, survival, and migration. Its aberrant activation is implicated in many cancers. Certain anthraquinone derivatives have been shown to inhibit this pathway by interfering with the binding of its ligand, hepatocyte growth factor (HGF), to the c-Met receptor, thereby preventing its phosphorylation and downstream signaling[2][4][6].

Induction of Apoptosis via the ROS/JNK Pathway

Several studies have demonstrated that anthraquinone derivatives can induce apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway[5][7]. This cascade leads to mitochondrial stress, the release of cytochrome c, and the activation of caspases, ultimately resulting in cell death.

Conclusion

The synthesis of this compound derivatives offers a promising avenue for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide, particularly those based on the functionalization of aminoanthraquinone precursors, provide a robust framework for creating diverse libraries of compounds for pharmacological screening. The known interactions of anthraquinone derivatives with key cancer-related signaling pathways, such as the c-Met and JNK pathways, highlight the potential of these compounds in the development of targeted therapies. Further research into the structure-activity relationships of these derivatives will be crucial in optimizing their biological effects and advancing them through the drug discovery pipeline.

References

- 1. A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. squ.elsevierpure.com [squ.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. Anthraquinone Derivatives as Potent Inhibitors of c-Met Kinase and the Extracellular Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anthraquinone Derivatives as Potent Inhibitors of c-Met Kinase and the Extracellular Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Item - Anthraquinone Derivatives as Potent Inhibitors of câMet Kinase and the Extracellular Signaling Pathway - figshare - Figshare [figshare.com]

- 9. CN103773079A - Method for preparing this compound in ionic liquid - Google Patents [patents.google.com]

- 10. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Determination of the Fluorescence Quantum Yield of Pigment Red 177

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Pigment Red 177

This compound (C.I. 65300) is a high-performance organic pigment belonging to the anthraquinone (B42736) chemical class.[1][2] Its molecular structure confers high stability against heat, light, and solvents, making it a preferred choice for demanding applications where color fastness is critical.[3][4] Its primary uses include automotive paints, powder coatings, plastics, and specialized inks.[1][2][3]

While extensively characterized for its physical and resistance properties, the photophysical parameter of fluorescence quantum yield (Φf) for this compound is not widely reported. The quantum yield, defined as the ratio of photons emitted to photons absorbed, is a critical measure of a substance's fluorescence efficiency.[5] Determining this value is essential for applications where luminescent properties are of interest.

Relevance in Research and Development

For researchers, a known quantum yield can inform the development of new materials with specific optical properties. In the context of drug development, while this compound is not an active pharmaceutical ingredient, it may be used as a colorant in medical device coatings or packaging. Understanding its photophysical properties ensures that it does not interfere with any diagnostic or therapeutic modalities that rely on fluorescence.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for preparing solutions and interpreting experimental results.

| Property | Value | Source(s) |

| Chemical Formula | C₂₈H₁₆N₂O₄ | [6] |

| Molecular Weight | 444.44 g/mol | [6] |

| CAS Number | 4051-63-2 | [6] |

| C.I. Number | 65300 | [6] |

| Heat Resistance | Up to 300°C | [1][3] |

| Light Fastness | 8 (Excellent) | [3] |

Experimental Protocol: Relative Quantum Yield Determination

The most common and accessible method for determining the fluorescence quantum yield is the relative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[5]

Principle

The relative quantum yield (Φ_S) of a sample is calculated using the following equation:

Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts S and R denote the sample (this compound) and the reference standard, respectively.[5]

Materials and Equipment

-

This compound

-

Reference Standard: A suitable standard for the red spectral region, such as Rhodamine 101 or Cresyl Violet.[7][8][9]

-

Solvent: A high-purity solvent capable of dissolving both the sample and the reference standard. Dimethyl sulfoxide (B87167) (DMSO) has been noted as a solvent for this compound.[10] Ethanol is a common solvent for many red dyes.[8][9][11] The same solvent should be used for both sample and reference to minimize variations in the refractive index (n_S ≈ n_R).

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Quartz Cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Recommended Reference Standards

The choice of a reference standard is critical and should have emission and absorption properties that are in a similar spectral region to the sample.

| Reference Standard | Solvent | Quantum Yield (Φ_R) | Excitation/Emission Range | Source(s) |

| Rhodamine 101 | Ethanol | 0.913 | 520-900 nm / 600-1000 nm | [8][9][11] |

| Cresyl Violet | Ethanol | 0.578 | 520-900 nm / 600-1000 nm | [8][9][11] |

Experimental Workflow

The following diagram illustrates the workflow for the determination of the relative quantum yield of this compound.

Caption: Experimental workflow for determining the relative quantum yield of this compound.

Detailed Method

-

Solution Preparation:

-

Prepare stock solutions of this compound and the chosen reference standard in the same high-purity solvent.

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[5]

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance spectra for all prepared solutions.

-

Identify a suitable excitation wavelength (λex) where both the sample and the reference have some absorbance.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectra for all solutions using the chosen λex.

-

It is crucial to maintain identical experimental settings (e.g., excitation and emission slit widths, detector voltage) for both the sample and reference measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution to obtain the integrated fluorescence intensity (I).

-

For both the sample and the reference, plot the integrated fluorescence intensity (I) as a function of absorbance (A) at λex.

-

Determine the slope (gradient) of the resulting lines for both the sample (Grad_S) and the reference (Grad_R).

-

Calculate the quantum yield of this compound (Φ_S) using the gradient ratio. If the same solvent is used for both, the refractive index term (n_S²/n_R²) becomes 1 and can be omitted.

-

Signaling Pathways and Drug Development Applications

A thorough review of scientific literature indicates that this compound is not typically investigated for its role in biological signaling pathways or as a therapeutic agent. Its chemical structure, an anthraquinone derivative, is a common chromophore, but its specific formulation as a pigment is optimized for color and stability in material systems, not for biological interaction.

Therefore, there are no known signaling pathways directly associated with this compound. Its application in the context of drug development is limited to that of a colorant for materials such as:

-

Coatings for medical devices

-

Polymeric components of drug delivery systems

-

Packaging and labeling

In these roles, its chemical inertness and stability are advantageous.

Logical Relationships and Process Visualization

The logical process for evaluating the suitability and use of this compound in a research or development context can be visualized as follows.

Caption: Decision process for the application of this compound.

Conclusion

While a specific fluorescence quantum yield for this compound is not readily published, this guide provides the necessary theoretical background and a detailed experimental protocol for its determination using the relative method. By following the outlined procedures and utilizing an appropriate reference standard, researchers can reliably measure this important photophysical parameter. The primary applications of this compound are in materials science, and there is currently no evidence to suggest a role in biological signaling or as a direct component in drug formulations. This guide serves as a foundational resource for the characterization of this compound's fluorescent properties.

References

- 1. zeyachem.net [zeyachem.net]

- 2. epsilonpigments.com [epsilonpigments.com]

- 3. This compound | Fast Red A3B | Organic Pigment | Origo Chemical [origochem.com]

- 4. Best Hermcol® Red A3B (this compound) Manufacturer and Factory | Hermeta [hermetachem.com]

- 5. edinst.com [edinst.com]

- 6. This compound | C28H16N2O4 | CID 77669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [opus4.kobv.de]

- 8. Collection - Fluorescence Quantum Yields of a Series of Red and Near-Infrared Dyes Emitting at 600â1000 nm - Analytical Chemistry - Figshare [acs.figshare.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of Pigment Red 177 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 177 (C.I. 65300), an anthraquinone-based organic pigment, is highly valued for its brilliant red hue, excellent lightfastness, and thermal stability.[1][2] Its insolubility in water and resistance to various organic solvents are key to its performance in applications such as coatings, plastics, and specialized inks.[1][3][4][5] However, for advanced applications, including formulation development and quality control, a thorough understanding of its solubility characteristics in organic media is crucial. This guide provides a comprehensive overview of the available solubility data for this compound, details standardized experimental protocols for solubility determination, and presents a logical workflow for assessing pigment-solvent interactions.

Core Concepts in Pigment Solubility

The solubility of a pigment in an organic solvent is a critical parameter that influences several aspects of its application, including:

-

Bleeding and Migration: The tendency of a pigment to dissolve in a solvent can lead to its migration from the intended layer into adjacent materials.

-

Dispersion Stability: While high solubility is often undesirable, controlled, minimal solubility can sometimes aid in the dispersion process.

-

Recrystallization: Interactions with solvents can lead to changes in the pigment's crystal structure, affecting its coloristic and performance properties.

-

Formulation Compatibility: Understanding solubility is key to ensuring the compatibility of the pigment with other components in a formulation.

Quantitative and Qualitative Solubility Data for this compound

Quantitative solubility data for this compound in organic solvents is not widely published in academic literature or technical data sheets. The pigment is generally characterized by its high resistance to solvents, making its solubility very low in most common organic media.

The available data is primarily qualitative, often presented as "fastness" or "resistance" ratings on a scale of 1 to 5, where 5 denotes excellent resistance (very low solubility) and 1 indicates poor resistance (higher solubility).

Table 1: Solvent Resistance and Solubility of this compound

| Organic Solvent | Chemical Class | Resistance/Fastness Rating (1-5 Scale) | Quantitative Solubility |

| Water | - | - | 25 µg/L at 20-23°C[6] |

| Alcohol | Alcohol | 5[1] | Data not available |

| Ester | Ester | 5[1] | Data not available |

| Benzene | Aromatic Hydrocarbon | 5[1] | Data not available |

| Ketones | Ketone | Data not available | Data not available |

| Xylene | Aromatic Hydrocarbon | Data not available | Data not available |

| Toluene | Aromatic Hydrocarbon | Data not available | Data not available |

| Dibutyl Phthalate | Phthalate Ester | Data not available | Data not available |

Experimental Protocols for Determining Pigment Solubility

Standardized methods are essential for the accurate and reproducible determination of pigment solubility and resistance to organic solvents. The following protocols are based on established industry standards from organizations such as ASTM International and the International Organization for Standardization (ISO).

Method 1: Qualitative Assessment of Solvent Resistance (Bleeding Test)

This method provides a visual assessment of the pigment's tendency to "bleed" or dissolve in a solvent.

Principle: A known amount of the pigment is exposed to a solvent, and the degree of coloration of the solvent is observed.

Apparatus:

-

Test tubes with stoppers

-

Filter paper

-

Glass funnels

-

White paper or a white tile for observation

Procedure:

-

Weigh a small, standardized amount of this compound (e.g., 1.0 g) into a test tube.

-

Add a specified volume of the organic solvent to be tested (e.g., 10 mL).

-

Stopper the test tube and shake it vigorously for a defined period (e.g., 1 minute).

-

Allow the mixture to stand for a set time (e.g., 24 hours) at a controlled temperature (e.g., 25°C).

-

Filter the solvent to remove the undissolved pigment.

-

Observe the filtrate against a white background. The intensity of the color indicates the degree of bleeding.

-

The results can be rated on a 1-5 scale, with 5 representing a colorless filtrate (excellent resistance) and 1 representing a deeply colored filtrate (poor resistance).

Method 2: Quantitative Determination of Solubility (Gravimetric Method)

This method provides a quantitative measure of the pigment's solubility in a given solvent.

Principle: A saturated solution of the pigment is prepared, and the amount of dissolved pigment is determined by evaporating the solvent and weighing the residue.

Apparatus:

-

Conical flasks with stoppers

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Centrifuge and centrifuge tubes

-

Syringe filters (e.g., 0.2 µm)

-

Evaporating dish

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a known volume of the organic solvent in a conical flask.

-

Seal the flask and place it in a constant temperature bath on a magnetic stirrer.

-

Stir the mixture for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

After stirring, allow the undissolved pigment to settle.

-

Carefully decant a portion of the supernatant and centrifuge it to remove any remaining suspended particles.

-

Filter the clarified supernatant through a syringe filter to ensure all solid particles are removed.

-

Accurately pipette a known volume of the saturated solution into a pre-weighed evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen) until the residue is completely dry.

-

Weigh the evaporating dish with the dried pigment residue.

-

Calculate the solubility of the pigment in grams per 100 mL of solvent.

Workflow and Visualization

The following diagrams illustrate the logical workflow for assessing pigment solubility and a simplified representation of the factors influencing this property.

Caption: A logical workflow for the experimental assessment of pigment solubility.

Caption: Key factors influencing the solubility of a pigment in an organic solvent.

Conclusion

This compound is characterized by its very low solubility in most common organic solvents, a property that is fundamental to its excellent performance in a wide range of applications. While quantitative solubility data is scarce, qualitative assessments consistently demonstrate its high resistance to bleeding and migration. For researchers and formulation scientists requiring precise solubility data, the standardized experimental protocols outlined in this guide provide a robust framework for generating reliable and reproducible results. A thorough understanding and careful assessment of pigment-solvent interactions are critical for optimizing product performance and ensuring long-term stability.

References

- 1. This compound | Fast Red A3B | Organic Pigment | Origo Chemical [origochem.com]

- 2. Best Hermcol® Red A3B (this compound) Manufacturer and Factory | Hermeta [hermetachem.com]

- 3. This compound | 4051-63-2 [chemicalbook.com]

- 4. union-pigment.com [union-pigment.com]

- 5. This compound - CAS No.4051-63-2 - Anthraquinoid Red - HANGZHOU HAN-COLOR CHEMICAL CO., LTD. / HPP [hc-pigment.com]

- 6. This compound [chembk.com]

In-depth Technical Guide: Thermal Degradation Analysis of Pigment Red 177

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 177 (C.I. 65300) is a high-performance anthraquinone (B42736) pigment valued for its brilliant bluish-red hue, exceptional lightfastness, and robust thermal stability.[1] These properties make it a preferred colorant in demanding applications such as automotive coatings, plastics, and specialized inks.[2][3] Understanding its behavior at elevated temperatures is critical for quality control, optimizing processing conditions, and ensuring product integrity. This technical guide provides a comprehensive overview of the analytical methodologies used to assess the thermal degradation of this compound and discusses its general thermal stability based on available data.

General Thermal Stability

This compound is recognized for its excellent heat resistance. Its stable, polycyclic aromatic anthraquinone structure contributes to its ability to withstand high temperatures.[1] Commercial applications often cite its stability in plastics like polyolefins at temperatures up to 280-300°C.[4] However, detailed quantitative data from techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on the pure pigment, which would delineate the onset of decomposition and subsequent degradation stages, are not extensively published.

Data Presentation

As no specific quantitative data from TGA or DSC analyses of this compound were found in the conducted research, a representative table is provided below to illustrate how such data would be presented. The values are hypothetical and intended for illustrative purposes.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Degradation Step | Possible Evolved Moieties |

| 30 - 200 | < 1% | Moisture/Volatiles | H₂O, residual solvents |

| 200 - 350 | ~5% | Initial Decomposition | Side-chain cleavage |

| 350 - 550 | ~45% | Major Decomposition | Fragmentation of anthraquinone core, release of CO, CO₂, NOx |

| > 550 | ~20% | Final Decomposition | Carbonization of residue |

| Final Residue @ 800°C | ~30% | Char | - |

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound

| Temperature (°C) | Event Type | Enthalpy (ΔH) (J/g) | Interpretation |

| ~360 | Endotherm | N/A | Melting Point |

| > 400 | Exotherm | N/A | Onset of Exothermic Decomposition |

Experimental Protocols

The following sections detail the standard methodologies for the key analytical techniques used to evaluate the thermal degradation of organic pigments like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and rate of weight change of the pigment as a function of temperature in a controlled atmosphere. This provides information on thermal stability, decomposition kinetics, and the presence of volatile components.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of this compound powder (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is typically conducted under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation. A parallel experiment in an oxidative atmosphere (air) can also be performed for comparison.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 30°C) to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).[5]

-

Data Acquisition: The instrument records the sample weight as a function of temperature and time. The resulting data is typically plotted as a TGA curve (weight % vs. temperature) and its derivative (DTG curve), which shows the rate of weight loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature. DSC can detect phase transitions such as melting, crystallization, and glass transitions, as well as exothermic or endothermic degradation processes.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of this compound powder (typically 2-5 mg) is weighed into an aluminum or hermetically sealed pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The analysis is usually performed under an inert nitrogen atmosphere with a controlled flow rate.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, similar to TGA, for example, heating from ambient to 400-500°C at a rate of 10°C/min.

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference. The resulting DSC thermogram plots heat flow against temperature, with peaks indicating thermal events. One study on a composite of this compound utilized DSC to determine the melting enthalpy.[6]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the chemical compounds produced during the thermal decomposition of the pigment. This information is crucial for elucidating the degradation mechanism.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC/MS).

-

Sample Preparation: A very small amount of the pigment (micrograms) is placed in a pyrolysis sample holder.

-

Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600-900°C) in an inert atmosphere.[7] This thermal energy breaks the chemical bonds in the pigment molecule, generating smaller, volatile fragments.

-

Gas Chromatography (GC): The pyrolysis products are swept into the GC column by a carrier gas (e.g., helium). The different fragments are separated based on their boiling points and interactions with the stationary phase of the column.

-

Mass Spectrometry (MS): As the separated fragments elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of these ions is measured, producing a mass spectrum for each compound.

-

Data Analysis: The mass spectrum of each separated component is compared to a spectral library (e.g., NIST) to identify the chemical structure of the degradation products.[7] Studies on other synthetic organic pigments have successfully used this technique to identify characteristic pyrolysis products.[8]

Mandatory Visualization

Since specific degradation products for this compound have not been identified in the literature, a hypothetical degradation pathway for a generic anthraquinone structure is presented below. This diagram illustrates the plausible types of fragmentation that could occur upon thermal stress.

Caption: Hypothetical thermal degradation pathway of an anthraquinone pigment.

Caption: Workflow for thermal degradation analysis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. epsilonpigments.com [epsilonpigments.com]

- 3. This compound - CAS No.4051-63-2 - Anthraquinoid Red - HANGZHOU HAN-COLOR CHEMICAL CO., LTD. / HPP [hc-pigment.com]

- 4. zeyachem.net [zeyachem.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Py-GC/MS applied to the analysis of synthetic organic pigments: characterization and identification in paint samples - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to C.I. 65300 (Pigment Red 177)

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 65300, widely known as Pigment Red 177, is a high-performance anthraquinone (B42736) pigment prized for its vibrant bluish-red hue and exceptional durability.[1] Its primary applications are in demanding industrial sectors such as automotive coatings, high-quality industrial paints, plastics, and specialized printing inks, where its superior lightfastness, weather resistance, and thermal stability are highly valued.[2][3] While its industrial applications are well-documented, recent research has begun to explore its biological interactions, revealing potential endocrine-disrupting effects. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and known biological activities, tailored for a scientific audience.

Chemical Identity

-

Chemical Name: 4,4'-diamino-[1,1'-bianthracene]-9,9',10,10'-tetraone

-

C.I. Name: C.I. This compound

-

C.I. Number: 65300

-

CAS Number: 4051-63-2

-

Molecular Formula: C₂₈H₁₆N₂O₄

-

Molecular Weight: 444.44 g/mol

-

Chemical Structure:

-

SMILES: Nc1ccc(-c2ccc(N)c3c2C(=O)c2ccccc2C3=O)c2c1C(=O)c1ccccc1C2=O

-

InChI: InChI=1S/C28H16N2O4/c29-19-11-9-13(21-23(19)27(33)17-7-3-1-5-15(17)25(21)31)14-10-12-20(30)24-22(14)26(32)16-6-2-4-8-18(16)28(24)34/h1-12H,29-30H2

-

Physicochemical Properties

The robust performance of this compound stems from its inherent chemical and physical stability.[4] It is characterized by its high resistance to heat, solvents, acids, and alkalis.[4]

Table 1: General Physicochemical Properties of C.I. 65300

| Property | Value | Reference(s) |

| Physical Form | Red powder | [5] |

| Melting Point | 356-358 °C | [6] |

| Density | 1.488 g/cm³ | [6] |

| Water Solubility | 25 µg/L at 20-23 °C | [7] |

Table 2: Resistance and Fastness Properties of C.I. 65300

| Property | Rating/Value | Reference(s) |

| Heat Resistance | 300 °C | [6] |

| Light Fastness (1-8 scale) | 8 | [5] |

| Acid Resistance (1-5 scale) | 5 | [5] |

| Alkali Resistance (1-5 scale) | 5 | [5] |

| Alcohol Resistance (1-5 scale) | 5 | [5] |

| Xylene Resistance (1-5 scale) | 4-5 | [5] |

| Ethyl Acetate Resistance (1-5 scale) | 4-5 | [5] |

Experimental Protocols

Laboratory Synthesis of C.I. 65300

The synthesis of this compound can be achieved through the desulfonation of 4,4'-diamino-1,1'-dianthraquinone-3,3'-disulfonic acid (DAS) in an ionic liquid medium. This method offers a more environmentally benign alternative to traditional processes that use large quantities of sulfuric acid.[8]

Materials:

-

4,4'-diamino-1,1'-dianthraquinone-3,3'-disulfonic acid (DAS)

-

1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BSMTF) or a similar ionic liquid

-

Four-neck flask (300 mL)

-

Oil bath with heating and stirring capabilities

-

Filtration apparatus

-

Drying oven

Procedure:

-

Combine 5 g of DAS and 30 g of BSMTF ionic liquid in a 300 mL four-neck flask. The weight ratio of ionic liquid to DAS should be approximately 6:1.[9]

-

Place the flask in an oil bath and begin stirring. Heat the mixture to 140 °C.[9]

-

Maintain the reaction at 140 °C for 11 hours.[9]

-

After the reaction period, cool the mixture to below 50 °C.

-

Add 200 g of methanol to the cooled reaction mixture to precipitate the this compound.[9]

-

Stir the diluted mixture to ensure complete precipitation.

-

Isolate the solid product by suction filtration.

-

Wash the filter cake with methanol to remove any residual ionic liquid and impurities.

-

Dry the filter cake in an oven at 80 °C for 12 hours to obtain the final this compound product.[9]

This process typically yields the product in high purity and with a yield of over 95%.[8]

Biological Activity and Signaling Pathways

While primarily considered for its physical properties as a pigment, recent in vitro studies have indicated that C.I. 65300 can interact with biological systems.

Endocrine Disruption: Anti-Androgenic Effects

A study investigating the endocrine-disrupting effects of 24 colorants used in food contact materials identified C.I. This compound as having anti-androgenic properties.[10]

Experimental Methodology:

-

Assay: An in vitro dual-luciferase reporter gene assay was used to evaluate the estrogenic, anti-estrogenic, androgenic, and anti-androgenic activities of the colorants.[10]

-

Cell Line: The specific cell line used for the androgen receptor-mediated signaling was not explicitly stated in the abstract but is a standard method in this type of assay.

-

Results: C.I. This compound demonstrated no estrogenic, anti-estrogenic, or androgenic activity. However, it did elicit a significant anti-androgenic effect, with a 20% relative inhibitory concentration (RIC₂₀) of 13.08 µg/mL.[10]

Signaling Pathway Interaction:

The observed anti-androgenic activity suggests that C.I. 65300 can interfere with the androgen receptor signaling pathway. The mechanism of this interaction was further explored using molecular docking simulations, which indicated a strong binding affinity between this compound and the human androgen receptor.[10] This interaction likely inhibits the binding of natural androgens to the receptor, thereby disrupting the downstream signaling cascade.

Caption: C.I. 65300's anti-androgenic effect via androgen receptor binding.

Experimental and Industrial Workflows

Synthesis and Purification Workflow

The laboratory synthesis of C.I. 65300 involves a multi-step process from the starting material to the final purified pigment.

Caption: Laboratory synthesis workflow for C.I. 65300.

Quality Control Workflow for Industrial Applications

For applications in coatings and plastics, the quality of this compound is paramount. A typical quality control workflow ensures consistency and performance.

Caption: Quality control workflow for this compound in industrial use.

Conclusion

C.I. 65300 (this compound) is a chemically robust and high-performance pigment with well-defined physicochemical properties that make it suitable for a range of demanding industrial applications. While it has a low acute toxicity profile, emerging research has identified a potential for this compound to act as an endocrine disruptor by exhibiting anti-androgenic activity, likely through direct interaction with the androgen receptor. This highlights the importance of continued toxicological and mechanistic studies, even for compounds with a long history of industrial use. The provided synthesis protocol offers a modern, more sustainable route for laboratory-scale production, enabling further research into both its material science applications and its biological interactions. This guide serves as a foundational resource for scientists and researchers interested in the multifaceted nature of C.I. 65300.

References

- 1. nbinno.com [nbinno.com]

- 2. ulprospector.com [ulprospector.com]

- 3. zeyachem.net [zeyachem.net]

- 4. nbinno.com [nbinno.com]

- 5. How does this compound affect the transparency of clear coatings? - Blog [m.pigment-dye.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 4051-63-2 [chemicalbook.com]

- 8. CN103773079A - Method for preparing this compound in ionic liquid - Google Patents [patents.google.com]

- 9. Method for preparing this compound in ionic liquid - Eureka | Patsnap [eureka.patsnap.com]

- 10. Endocrine-disrupting effects of 24 colorants used in food contact materials: In vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Molecular Orbital Calculations for Anthraquinone Pigments: A Case Study Framework for Pigment Red 177

Introduction

Pigment Red 177 (C.I. 65300) is a high-performance anthraquinone (B42736) pigment valued for its vibrant red hue, excellent lightfastness, and thermal stability.[1] These properties are fundamentally governed by its electronic structure, particularly the arrangement and energies of its molecular orbitals. Understanding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated HOMO-LUMO energy gap is critical for predicting a pigment's color, photostability, and reactivity.

While specific, publicly available quantum chemical calculations for this compound are scarce, a robust computational framework exists for the broader class of anthraquinone dyes. This guide provides an in-depth overview of the theoretical methodologies and computational workflows applicable to the study of this compound, enabling researchers to model its electronic properties and gain insights into its performance characteristics.

Computational Methodologies and Protocols

The investigation of the electronic structure of organic pigments like anthraquinone dyes is predominantly carried out using quantum chemical calculations. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become standard tools due to their favorable balance of accuracy and computational cost for large molecules.[2][3]

A typical computational protocol involves several key steps:

-

Initial Structure Generation: A 3D molecular structure of the pigment is generated. This can be derived from crystallographic data if available, or built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a crucial step as electronic properties are highly dependent on molecular geometry.[2] DFT methods are well-suited for this task. The choice of functional and basis set is important for accuracy. For organic molecules, hybrid functionals like B3LYP or functionals from the M06 suite are often used in combination with Pople-style basis sets (e.g., 6-31G(d)) or correlation-consistent basis sets (e.g., cc-pVDZ).[2][4]

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Structure Calculations: With the optimized geometry, single-point energy calculations are performed to determine the energies of the molecular orbitals, including HOMO and LUMO.

-

Excited State Calculations (TD-DFT): To understand the pigment's color, TD-DFT calculations are employed. These calculations simulate the electronic transitions that occur upon absorption of light, providing information on excitation energies and oscillator strengths, which can be used to generate a theoretical UV-Visible absorption spectrum.[5][6][7]

-

Inclusion of Environmental Effects: The properties of a pigment can be significantly influenced by its environment (e.g., a solvent or a polymer matrix). The Polarizable Continuum Model (PCM) is a common approach to simulate the effect of a solvent on the electronic structure.[4]

Data Presentation: Computational Approaches for Anthraquinone Dyes

The following table summarizes the key computational methods and the insights they provide for the analysis of anthraquinone pigments.

| Computational Method | Typical Parameters (Functional / Basis Set) | Calculated Properties & Insights |

| Ground-State DFT | B3LYP / 6-311G(d,p)M06-2X / def2-TZVP | Optimized molecular geometry, HOMO & LUMO energy levels, HOMO-LUMO energy gap (correlation with reactivity and stability), electron density distribution, electrostatic potential maps. |

| Time-Dependent DFT (TD-DFT) | CAM-B3LYP / cc-pVDZωB97X-D / 6-311+G(2df,2p) | Vertical excitation energies (λmax), oscillator strengths (absorption intensity), simulated UV-Vis spectra (prediction of color), characterization of electronic transitions (e.g., π→π*).[7][8] |

| DFT with Solvent Model (e.g., PCM) | B3LYP-D3 / 6-311+G** (in a specified solvent) | Solvatochromic shifts (changes in color in different solvents), stabilization of ground and excited states, more accurate prediction of properties in solution.[4] |

| Molecular Dynamics (MD) | N/A (Force Field based) | Conformational flexibility, alignment of dye molecules in a host matrix (e.g., liquid crystal), aggregation behavior.[9] |

Visualizing the Computational Workflow

The logical flow of a typical molecular orbital calculation for an organic pigment is illustrated below. This process ensures that the calculated properties are derived from a physically realistic molecular conformation and provides a comprehensive analysis of the electronic structure.

Caption: Workflow for computational analysis of organic pigments.

Conclusion

References

- 1. zeyachem.net [zeyachem.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]

- 5. programme.exordo.com [programme.exordo.com]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Prediction of Visible Spectrum of Organic Colorant by Quantum Chemical Calculations [jstage.jst.go.jp]

- 9. Investigation of the Structure–Property Relation of Anthraquinone Dye Molecules with High Dichroism in Guest–Host Liquid Crystal Systems via Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Photophysical Properties of Pigment Red 177

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pigment Red 177

This compound (C.I. 65300) is a high-performance organic pigment belonging to the anthraquinone (B42736) class of colorants.[1][2] Its chemical structure, 4,4'-diamino-[1,1'-bianthracene]-9,9',10,10'-tetraone, imparts exceptional stability, making it a preferred choice in applications demanding high lightfastness, heat resistance, and chemical inertness.[3] The planar, polycyclic aromatic system of the anthraquinone core is fundamental to its robust chemical and thermal properties.[3]

Chemical Structure:

Chemical Structure of this compound

Commonly known as Anthraquinone Red, its CAS number is 4051-63-2.[4][5][6] While extensively used as a colorant in plastics, paints, and inks, its fluorescent properties have garnered interest in scientific research, including potential applications in drug development as a stable fluorescent marker.[1]

Physicochemical Properties

This compound exhibits robust physical and chemical properties, as summarized in the table below. These characteristics contribute to its durability and performance in various applications.

| Property | Value | References |

| Chemical Formula | C₂₈H₁₆N₂O₄ | [1][4][7][8][9] |

| Molecular Weight | 444.44 g/mol | [1][4][7][9][10] |

| Appearance | Red powder | |

| Melting Point | 350-358 °C | [2] |

| Density | 1.3 - 1.60 g/cm³ | [2][10] |

| Heat Resistance | Up to 300 °C | [2] |

| Lightfastness | 7-8 (Excellent) | [2] |

| Solvent Resistance | High | [2] |

| Acid Resistance | High | [2] |

| Alkali Resistance | High | [2] |

| Oil Absorption | 45-62 g/100g | [2] |

| Specific Surface Area | 65-113.5 m²/g | [2][8] |

Core Photophysical Properties

Detailed experimental data on the core photophysical properties of this compound are not extensively available in the public domain. However, based on its classification as an anthraquinone dye and available information, a qualitative description and comparative data for similar compounds are presented. Anthraquinone dyes are known to exhibit fluorescence, with their absorption and emission characteristics being influenced by their chemical structure and environment.[3]

| Parameter | Value | Notes |

| Absorption Maxima (λ_max) | Not Reported | For similar red anthraquinone dyes, λ_max is in the range of 450-550 nm. |

| Emission Maxima (λ_em) | Not Reported | Expected to be in the range of 550-650 nm based on its red color and the properties of related dyes. |

| Molar Extinction Coefficient (ε) | Not Reported | - |

| Fluorescence Quantum Yield (Φ) | Not Reported | - |

| Excited-State Lifetime (τ) | Not Reported | - |

Experimental Protocols

The following are generalized experimental protocols for determining the core photophysical properties of organic pigments like this compound.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption maxima (λ_max) and the molar extinction coefficient (ε).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO, or N-Methyl-2-pyrrolidone - NMP, due to the pigment's low solubility in common solvents). Sonication may be required to aid dissolution.

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0 at the expected λ_max.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Calibrate the instrument using a cuvette containing the pure solvent as a blank.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 300-800 nm).

-

The wavelength at which the highest absorbance is recorded is the λ_max.

-

-

Calculation of Molar Extinction Coefficient (ε):

-

Using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_max, c is the molar concentration of the sample, and l is the path length of the cuvette (typically 1 cm).

-

ε = A / (c * l)

-

Workflow for UV-Visible Absorption Spectroscopy

Fluorescence Spectroscopy

This technique is used to determine the emission maxima (λ_em), fluorescence quantum yield (Φ), and excited-state lifetime (τ).

Methodology for Emission Spectrum and Quantum Yield:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Prepare a solution of a standard fluorescent dye with a known quantum yield (e.g., Rhodamine 6G in ethanol) with a similar absorbance at the same excitation wavelength.

-

-

Instrumentation and Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the λ_max determined from the absorption spectrum.

-

Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

-

The wavelength with the highest fluorescence intensity is the λ_em.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for both the this compound solution and the standard.

-

-

Calculation of Fluorescence Quantum Yield (Φ):

-

The relative quantum yield is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Methodology for Excited-State Lifetime:

-

Instrumentation:

-

Time-Correlated Single Photon Counting (TCSPC) is a common and accurate method.

-

-

Measurement:

-

The sample is excited by a pulsed light source (e.g., a laser diode) at the absorption maximum.

-

The time delay between the excitation pulse and the arrival of the first emitted photon at the detector is measured repeatedly.

-

A histogram of these delay times is constructed, which represents the fluorescence decay curve.

-

-

Data Analysis:

-

The decay curve is fitted to an exponential function (or a sum of exponentials) to determine the excited-state lifetime (τ).

-

Workflow for Fluorescence Spectroscopy

Logical Relationships in Photophysical Analysis

The determination of the photophysical properties of a compound like this compound follows a logical progression where the results of one experiment inform the next.

References

- 1. This compound [dyestuffintermediates.com]

- 2. zeyachem.net [zeyachem.net]

- 3. This compound | C28H16N2O4 | CID 77669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound - CAS No.4051-63-2 - Anthraquinoid Red - HANGZHOU HAN-COLOR CHEMICAL CO., LTD. / HPP [hc-pigment.com]

- 6. 4051-63-2 this compound AKSci S291 [aksci.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. zeyachem.net [zeyachem.net]

- 9. union-pigment.com [union-pigment.com]

- 10. echemi.com [echemi.com]

A Technical Guide to the Investigation of Crystal Polymorphism in C.I. Pigment Red 177

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Pigment Red 177 (C.I. 65300) is a high-performance anthraquinone (B42736) pigment prized for its brilliant bluish-red shade, exceptional transparency, and outstanding fastness properties.[1][2][3] Its robust chemical structure lends it excellent stability against heat, light, and various chemicals, making it a preferred choice for demanding applications such as automotive coatings, plastics, and specialized printing inks.[4][5][6] Like many complex organic molecules, the final application properties of this compound are not solely dependent on its chemical composition but are also intrinsically linked to its solid-state properties, including crystallinity, particle size, and potentially, crystal polymorphism.